molecular formula C26H23ClN2O5S B2465298 methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114651-19-2

methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2465298
CAS No.: 1114651-19-2
M. Wt: 510.99
InChI Key: PLVYMNPKFPSDKE-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative with the molecular formula C₂₅H₂₁ClN₂O₅S and a molecular weight of 496.96 g/mol. The compound features a thiazine ring fused with a benzene ring, substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 2,4-dimethylphenylamino-acetyl moiety at position 2. It exhibits 95% purity and is investigated for anticancer, antimicrobial, and neuroprotective activities .

Properties

IUPAC Name

methyl 6-chloro-2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O5S/c1-16-9-11-21(17(2)13-16)28-23(30)15-29-25(26(31)34-3)24(18-7-5-4-6-8-18)20-14-19(27)10-12-22(20)35(29,32)33/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVYMNPKFPSDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS Number: 1114651-19-2) is a complex organic compound with notable biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a benzo[e][1,2]thiazine core, which is known for its diverse biological activities. The molecular formula is C26H23ClN2O5SC_{26}H_{23}ClN_{2}O_{5}S with a molecular weight of 511.0 g/mol. The structural complexity contributes to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that modify existing scaffolds to enhance biological activity. For instance, derivatives of benzothiazine have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties. A common synthetic route includes the reaction of appropriate amines with carboxylic acid derivatives under controlled conditions to yield the desired thiazine derivatives .

Anticancer Activity

Research indicates that compounds within the benzothiazine class exhibit significant anticancer properties. For instance, studies have shown that related thiazine compounds can decrease cell viability in various cancer cell lines, such as Caco-2 (colorectal cancer) and A549 (lung cancer) cells. The introduction of specific substituents on the thiazine ring can enhance or reduce cytotoxicity against these cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µg/mL)Reference
Compound ACaco-239.8
Compound BA54931.9
Methyl Thiazine DerivativeCaco-227.2

Antiviral Activity

In addition to anticancer effects, some benzothiazine derivatives have been evaluated for antiviral activity, particularly against HIV. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .

The biological activity of this compound may be attributed to its ability to interact with specific cellular receptors or enzymes involved in disease processes. The thiazine moiety is crucial for binding interactions that lead to its therapeutic effects.

Case Studies

Recent studies have highlighted the efficacy of benzothiazine derivatives in preclinical models:

  • Study on Anticancer Efficacy : A derivative was tested against Caco-2 cells and showed a significant reduction in cell viability (39.8% compared to control), indicating potential as a chemotherapeutic agent .
  • Antiviral Screening : Another study demonstrated that certain modifications to the thiazine structure could enhance antiviral properties against HIV, suggesting a pathway for further drug development .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pharmacological Properties

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities
Target Compound 2,4-Dimethylphenylamino 496.96 Anticancer, antimicrobial, neuroprotective
Methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide 3-Methoxyphenylamino 512.96 Improved solubility due to methoxy group
Methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 3-Methylphenylamino 483.97 Enhanced anti-inflammatory activity
  • 3-Methoxy vs. 2,4-Dimethyl Substitution : The methoxy group in the analog increases polarity and solubility but may reduce metabolic stability compared to the hydrophobic 2,4-dimethylphenyl group in the target compound.
  • Positional Isomerism : The 3-methylphenyl derivative shows stronger anti-inflammatory effects, suggesting that substituent position critically modulates target engagement.

Halogen and Heterocyclic Modifications

Table 2: Halogen and Ring System Comparisons

Compound Name Halogen/Modification Molecular Weight (g/mol) Notable Properties
Target Compound Cl at position 6 496.96 Electrophilic chlorine enhances reactivity
6-Chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide F at phenyl, methoxybenzyl 430.88 Improved kinase inhibition (e.g., EGFR)
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide Cl at position 7, methyl 258.73 Potent catalytic activity in reactions
  • Fluorine vs. Chlorine : The fluorophenyl analog exhibits higher binding affinity to kinases, likely due to fluorine’s electronegativity and small atomic radius.
  • Chlorine Position : Moving chlorine from position 6 (target compound) to 7 alters steric interactions, reducing steric hindrance in enzymatic pockets.

Functional Group Replacements

Table 3: Functional Group Impact on Activity

Compound Name Functional Group Key Feature
Target Compound 2,4-Dimethylphenylamino-acetyl Balanced lipophilicity for CNS penetration
(2Z)-2-{[4-Chloro-3-(trifluoromethyl)phenyl]imino}-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide Trifluoromethyl Enhanced metabolic stability
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide Chlorobenzoyl Anti-inflammatory and analgesic effects
  • Trifluoromethyl Group : The CF₃ group in improves pharmacokinetics by resisting oxidative metabolism, a feature absent in the target compound.
  • Hydroxy vs. Carboxylate : The 4-hydroxy derivative forms intramolecular hydrogen bonds, stabilizing its conformation for anti-inflammatory activity.

Critical Analysis of Substituent Effects

  • Electron-Withdrawing vs. Donating Groups : The 2,4-dimethylphenyl group (electron-donating) in the target compound enhances lipophilicity, favoring blood-brain barrier penetration for neuroprotection. In contrast, electron-withdrawing groups like trifluoromethyl improve stability but reduce membrane permeability.

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